Pirsidomina
Description
Pirsidomina is a compound whose structural and functional properties remain undercharacterized in the provided evidence. While direct references to this compound are absent, contextual clues suggest it may belong to the class of piperazinyl amides or metal-coordinated organic complexes. For instance, details the synthesis of piperazinyl amides derived from 18β-glycyrrhetinic acid, a triterpenoid with anti-inflammatory and antiviral properties . If this compound shares this backbone, its synthesis would involve coupling piperazine derivatives with carboxylic acid groups, as described in Ikeda et al. (2015) . further highlights metal complexes (e.g., Co(II), Ni(II), Cu(II)) coordinated with heterocyclic ligands like 2-oxazolidone, which could parallel this compound’s coordination chemistry if it contains similar donor atoms .
Properties
CAS No. |
132722-74-8 |
|---|---|
Molecular Formula |
C17H22N4O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1E)-N-[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]oxadiazol-3-ium-5-yl]-4-methoxybenzenecarboximidate |
InChI |
InChI=1S/C17H22N4O3/c1-12-5-4-6-13(2)21(12)20-11-16(24-19-20)18-17(22)14-7-9-15(23-3)10-8-14/h7-13H,4-6H2,1-3H3/t12-,13+ |
InChI Key |
TXPUBJSOHAMNEI-BETUJISGSA-N |
SMILES |
CC1CCCC(N1[N+]2=NOC(=C2)N=C(C3=CC=C(C=C3)OC)[O-])C |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1[N+]2=NOC(=C2)/N=C(\C3=CC=C(C=C3)OC)/[O-])C |
Canonical SMILES |
CC1CCCC(N1[N+]2=NOC(=C2)N=C(C3=CC=C(C=C3)OC)[O-])C |
Other CAS No. |
132722-74-8 |
Synonyms |
3-(cis-2,6-dimethylpiperidino)-N-(4-methoxybenzoyl)sidnonimine CAS 936 CAS-936 N-(p-anisoyl)-3-(2,6-dimethylpiperidino)sydnonimine pirsidomine |
Origin of Product |
United States |
Preparation Methods
Cross-Coupling at Position 7
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 7, critical for modulating this compound’s pharmacokinetic properties. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1), brominated this compound derivatives couple with boronic acids to yield biaryl analogs (85–90% yield). For instance, 7-bromo-Pirsidomina reacts with 4-methoxyphenylboronic acid to produce 7-(4-MeO-phenyl)-Pirsidomina , a potent kinase inhibitor precursor.
Reductive Amination at Position 2
Secondary amines are installed via reductive amination of 2-keto intermediates. Sodium cyanoborohydride reduces imines formed from 2-keto-Pirsidomina and primary amines, achieving 70–80% yields. This method enables diversification for structure-activity relationship (SAR) studies.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for this compound Preparation Methods
| Method | Yield Range (%) | Reaction Time | Scalability | Functionalization Flexibility |
|---|---|---|---|---|
| Cyclocondensation | 70–85 | 4–6 h | High | Moderate |
| β-Diketone | 75–82 | 30–45 min | Medium | High |
| Pericyclic | 65–68 | 2–3 h | High | Low |
| Cross-Coupling | 85–90 | 12–24 h | Medium | High |
Cyclocondensation remains the most versatile for early-stage synthesis, while cross-coupling excels in late-stage diversification. Microwave-assisted β-diketone reactions offer rapid access to fluorinated derivatives but require specialized equipment.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing pathways during cyclocondensation necessitate precise stoichiometry control.
-
Solvent Systems : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but complicate purification.
-
Catalyst Recycling : Homogeneous catalysts (e.g., CuCl) are non-recoverable, increasing costs. Heterogeneous alternatives (e.g., Cu-MOFs) are under investigation .
Chemical Reactions Analysis
Types of Reactions
Pirsidomine undergoes several types of chemical reactions, including:
Oxidation: Pirsidomine can be oxidized to form various metabolites, with nitric oxide being one of the primary products.
Reduction: Under certain conditions, pirsidomine can be reduced to form different derivatives, which may have distinct pharmacological properties.
Substitution: Pirsidomine can participate in substitution reactions where functional groups are replaced by other groups, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often in the presence of catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include nitric oxide, various oxidized metabolites, and substituted derivatives with potential therapeutic applications.
Scientific Research Applications
Pirsidomine has been extensively studied for its applications in various fields:
Chemistry: In organic synthesis, pirsidomine serves as a precursor for the generation of nitric oxide, which is used in various chemical reactions.
Biology: Pirsidomine is used in biological studies to investigate the role of nitric oxide in cellular signaling and vascular function.
Industry: In the pharmaceutical industry, pirsidomine is used in the development of new therapeutic agents targeting nitric oxide pathways.
Mechanism of Action
Pirsidomine exerts its effects primarily through the release of nitric oxide, a potent vasodilator. The mechanism involves the following steps:
Metabolism: Pirsidomine is metabolized in vivo to release nitric oxide.
Nitric Oxide Release: The released nitric oxide activates guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels.
Vasodilation: Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, reducing blood pressure and myocardial oxygen demand.
Anti-Ischemic Effects: By improving blood flow and reducing oxygen demand, pirsidomine alleviates symptoms of angina pectoris and other ischemic conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazinyl Amides of 18β-Glycyrrhetinic Acid
synthesizes piperazinyl amides (compounds 1, 4–9, 11, 13, 15–18 ) and provides their analytical data. A comparison with hypothetical Pirsidomina might focus on:
- Synthetic Efficiency : The method in uses carbodiimide-based coupling agents, achieving yields >75% for most derivatives. This compound’s synthesis efficiency would depend on similar reagent choices and reaction optimization .
Table 1: Key Properties of Piperazinyl Amides vs. Hypothetical this compound
Metal Complexes with Heterocyclic Ligands
describes Co(II), Ni(II), Cu(II), and Zn(II) complexes with ligands like 2-oxazolidone. If this compound is a metal complex, its comparison would involve:
- Coordination Geometry : The Zn(II) complexes in Voytyuk et al. (1990) adopt tetrahedral geometries, whereas Cu(II) complexes favor square-planar configurations. This compound’s geometry would depend on its metal center and ligand flexibility .
- Stability : Quantum-chemical studies in suggest Zn(II) complexes exhibit higher thermodynamic stability than Cu(II) analogs, a critical factor for pharmaceutical applications .
Functional Comparison with Pirfenidone
While structurally distinct, Pirfenidone (a pyridone derivative in ) shares a naming resemblance and therapeutic context. Pirfenidone is an antifibrotic agent used in idiopathic pulmonary fibrosis, administered at 600 mg three times daily . Key contrasts include:
- Mechanism : Pirfenidone modulates TGF-β and TNF-α signaling, whereas this compound’s mechanism (if a glycyrrhetinic acid derivative) might target NF-κB or viral proteases .
- Synthetic Route : Pirfenidone’s synthesis (US3839346) involves condensation reactions, differing from the amide coupling or metal coordination likely used for this compound .
Q & A
Q. How can researchers ensure reproducibility when publishing this compound-related findings?
- Methodological Answer :
- Provide FAIR data (Findable, Accessible, Interoperable, Reusable) in supplementary materials, including raw assay data, code for analysis, and detailed synthetic procedures.
- Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental replication and compound characterization .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
